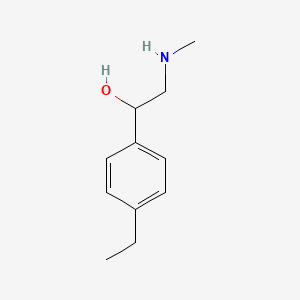
1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol is an organic compound with a complex structure that includes an ethylphenyl group and a methylamino group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol typically involves the reaction of 4-ethylbenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of microreactor technology can enhance the reaction efficiency and yield, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethan-1-ol group to a carbonyl group.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 1-(4-Ethylphenyl)-2-(methylamino)ethanone.
Reduction: Formation of 1-(4-Ethylphenyl)-2-(methylamino)ethane.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
- 1-(4-Methylphenyl)-2-(methylamino)ethan-1-ol
- 1-(4-Ethylphenyl)-2-(amino)ethan-1-ol
- 1-(4-Ethylphenyl)-2-(methylamino)propan-1-ol
Uniqueness: The presence of both the ethylphenyl and methylamino groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3 |
Clave InChI |
YNEMGYNQYXMWAU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(CNC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



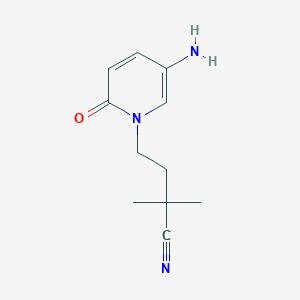
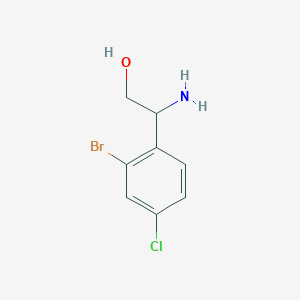
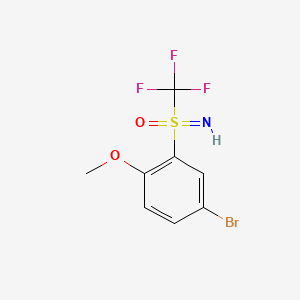
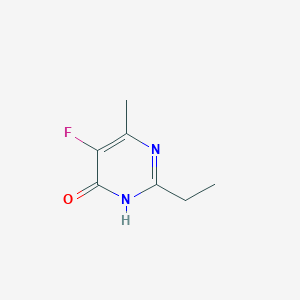
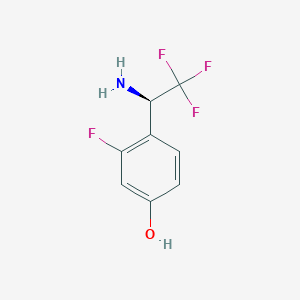
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13622939.png)
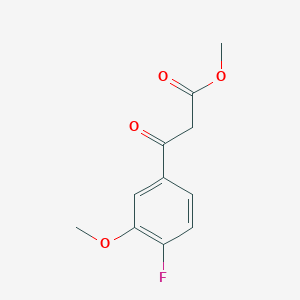
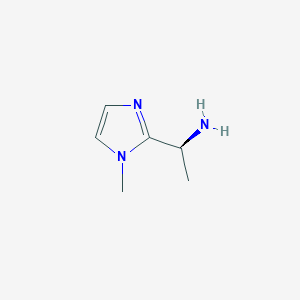
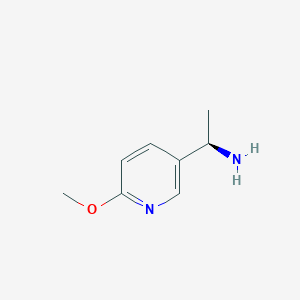
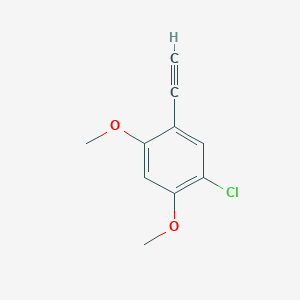
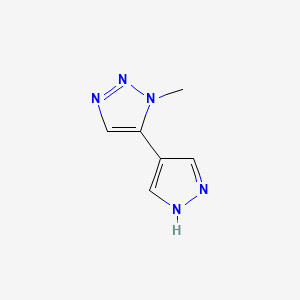
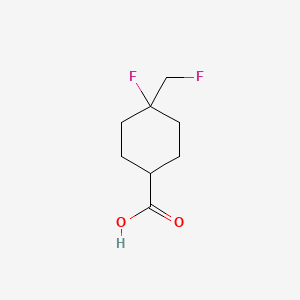
![4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propan-2-yl)benzoic acid](/img/structure/B13622974.png)
